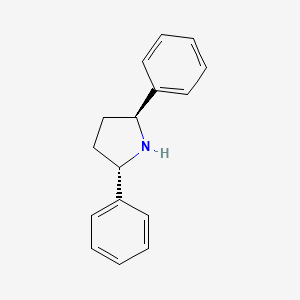

(2S,5S)-2,5-diphenylpyrrolidine

Vue d'ensemble

Description

“(2S,5S)-2,5-diphenylpyrrolidine” is a chemical compound with the molecular formula C16H17N . It has a molecular weight of 223.32 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for “(2S,5S)-2,5-diphenylpyrrolidine” is1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

“(2S,5S)-2,5-diphenylpyrrolidine” is a solid at room temperature . .Applications De Recherche Scientifique

Catalysis and Ligand Synthesis

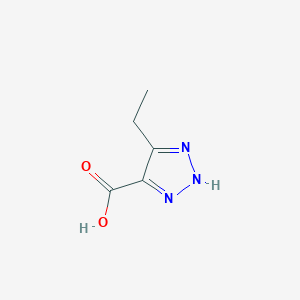

The synthesis and application of (2S,5S)-2,5-diphenylpyrrolidine derivatives in catalysis highlight their significance in the field of organometallic chemistry. For instance, the condensation of enantiopure trans-(2S,5S)-1-amino-2,5-diphenylpyrrolidine with formylaminoacetaldehyde, followed by specific cyclization processes, leads to the production of key compounds like trans-1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-1H-imidazole. These compounds can be alkylated to form a series of imidazolium salts, which are then used to create [MCl(COD)(NHC)] complexes with metals such as Rh and Ir. Such complexes have applications in catalysis, particularly in reactions involving carbon monoxide, where the σ-donor ability of the ligand plays a crucial role (Ros et al., 2006). Similarly, the synthesis of rhodium(I) 4-(dialkylamino)triazol-5-ylidene complexes using (2S,5S)-2,5-diphenylpyrrolidine demonstrates the potential of these derivatives in forming metal complexes with high selectivity and restricted bond rotation, further illustrating their utility in organometallic chemistry (Ros et al., 2008).

Organic Synthesis

In the realm of organic synthesis, (2S,5S)-2,5-diphenylpyrrolidine derivatives have been utilized as chiral catalysts for enantioselective reactions. For example, these chiral amines can catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, resulting in the formation of optically active substituted 5-keto aldehydes. This showcases the derivatives' role in facilitating asymmetric synthesis, an important aspect of organic chemistry aimed at producing chiral molecules (Melchiorre & Jørgensen, 2003).

Medicinal Chemistry Applications

The synthesis of 5,5-diphenylpyrrolidine N-aroylthiourea derivatives and their subsequent structural and acid dissociation constant analysis represent another application avenue. These compounds have potential uses in medicinal chemistry, particularly due to their acidic properties and structural features, which could be relevant in drug design and development (Nural, 2017).

Material Science

In material science, (2S,5S)-2,5-diphenylpyrrolidine derivatives contribute to the development of novel materials. For example, they can be part of spin-labelled physical hydrogels, where the paramagnetic radical group is incorporated within the gelator molecule, leading to materials with unique magnetic and structural properties. Such materials have potential applications in various fields including biomedicine and electronics (Takemoto et al., 2015).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and taking protective measures during handling .

Propriétés

IUPAC Name |

(2S,5S)-2,5-diphenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOGHMNKMJMMNQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455844 | |

| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5S)-2,5-diphenylpyrrolidine | |

CAS RN |

295328-85-7 | |

| Record name | (2S,5S)-2,5-diphenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)